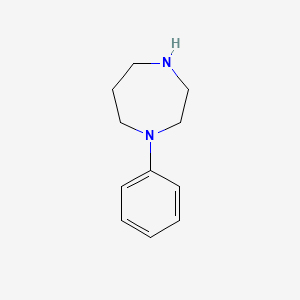

1-Phenyl-1,4-diazepane

描述

Overview of 1,4-Diazepine Chemical Space and Significance

The 1,4-diazepine ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is of considerable interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netbenthamscience.com The fusion of a benzene (B151609) ring to the diazepine (B8756704) core gives rise to the 1,4-benzodiazepine (B1214927) scaffold, a classic "privileged structure" in drug discovery. tsijournals.comnih.gov This designation stems from its ability to bind to various biological targets with high affinity, leading to a broad spectrum of therapeutic applications, particularly for the central nervous system (CNS). nih.gov

The significance of the 1,4-diazepine chemical space is underscored by the extensive research dedicated to the synthesis and biological evaluation of its derivatives. researchgate.netbenthamscience.com These compounds have demonstrated a remarkable range of pharmacological activities, including anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxant properties. wikipedia.orgchemisgroup.us The versatility of the diazepine ring allows for various structural modifications, enabling the fine-tuning of its biological activity. chemisgroup.us

The history of diazepines in medicinal chemistry is prominently marked by the discovery of benzodiazepines. In 1955, Leo Sternbach, while working at Hoffmann-La Roche, synthesized the first benzodiazepine (B76468), chlordiazepoxide (Librium), which was serendipitously found to possess potent tranquilizing effects. wikipedia.orgrjptonline.org This discovery was a landmark event, heralding a new era in the treatment of anxiety and other CNS disorders. nih.gov

Following the success of chlordiazepoxide, which was introduced to the market in 1960, diazepam (Valium) was synthesized in 1959 and marketed in 1963. rjptonline.org Diazepam quickly became one of the most prescribed drugs worldwide, solidifying the importance of the benzodiazepine class. nih.gov The core structure of these drugs is a fusion of a benzene ring and a diazepine ring. wikipedia.orgrjptonline.org The introduction of benzodiazepines led to a significant decline in the prescription of barbiturates for sedative and hypnotic purposes by the 1970s. rjptonline.org

Seven-membered heterocyclic rings, such as diazepines, are recognized as privileged scaffolds in drug design. researchgate.netresearchgate.net Their importance lies in their ability to provide three-dimensionality and conformational flexibility to molecules, which can lead to improved binding affinity and selectivity for biological targets. researchgate.net The increased sp3 character of saturated seven-membered rings can enhance drug-like properties and improve the chances of success in clinical trials. researchgate.netresearchgate.net

These rings are integral subunits in a variety of clinical drugs and bioactive natural products. researchgate.net Heterocycles containing seven members with one or more heteroatoms, like nitrogen or oxygen, are valuable building blocks in organic synthesis and have found widespread use in medicinal chemistry due to their diverse biological activities. researchgate.netresearchgate.net The development of synthetic methods to access functionalized seven-membered rings, such as azepanes and oxepanes, is an active area of research. researchgate.net

Rationale for Focused Research on 1-Phenyl-1,4-diazepane and its Derivatives

The rationale for focused research on this compound and its derivatives stems from the proven therapeutic potential of the broader 1,4-diazepine and 1,4-benzodiazepine classes. The introduction of a phenyl group at the 1-position of the diazepane ring offers a key point for structural modification, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.

Research into derivatives of the 1,4-diazepane scaffold has led to the discovery of compounds with a range of biological activities. For instance, novel 1,4-diazepane derivatives have been investigated as factor Xa inhibitors with potent anticoagulant and antithrombotic activity. nih.gov The development of new synthetic strategies for creating diverse 1,4-diazepine derivatives is crucial for exploring their full therapeutic potential. imist.ma The inherent structural features of the 1,4-diazepane ring, combined with the ability to introduce various substituents, make it a promising scaffold for the design of new therapeutic agents targeting a variety of diseases. researchgate.netresearchgate.net

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and detailed examination of the chemical compound "this compound" within the context of academic research. The primary objective is to adhere strictly to the provided outline, ensuring that the generated content is scientifically accurate, informative, and directly relevant to each specified section and subsection.

The research will delve into the significance of the 1,4-diazepine chemical space, the historical context of diazepines, and the role of seven-membered heterocyclic rings in drug design. It will also explore the specific reasons for the focused research on this compound and its derivatives. The content will be presented in a professional and authoritative tone, drawing from diverse and credible sources.

Interactive data tables will be utilized to present detailed research findings where applicable. The article will strictly exclude any information related to dosage, administration, safety, or adverse effects.

Structure

3D Structure

属性

IUPAC Name |

1-phenyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJGKPMGLMWSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448353 | |

| Record name | 1-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61903-27-3 | |

| Record name | Hexahydro-1-phenyl-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1 Phenyl 1,4 Diazepane and Its Derivatives

Direct Synthesis Approaches to the 1,4-Diazepane Ring System

Direct synthesis approaches aim to construct the 1,4-diazepane ring in a single or a few steps from acyclic precursors. These methods are often favored for their efficiency and atom economy.

The formation of a seven-membered ring through cyclization is a key step in the synthesis of 1,4-diazepanes. Various strategies have been developed to facilitate this process, each with its own advantages and challenges.

The construction of seven-membered rings, such as the 1,4-diazepane core, presents a significant synthetic challenge primarily due to unfavorable entropic factors and potential transannular interactions during the ring-closing step. nih.govrsc.org Overcoming these hurdles often requires specific strategies to promote intramolecular cyclization over competing intermolecular reactions.

One effective strategy is the use of a temporary bridge, which circumvents the difficulties of direct cyclization by forming a bicyclic intermediate that can be subsequently cleaved to reveal the desired seven-membered ring. rsc.org This approach has been successfully applied in the enantioselective organocatalyzed domino synthesis of azepane moieties. rsc.org Another powerful technique is ring-closing metathesis (RCM), which has been utilized to synthesize unsaturated seven-membered nitrogen heterocycles. nih.gov The success of RCM is often dependent on the choice of catalyst and the substrate's conformational preferences.

Intramolecular C-N bond formation is another common ring-closing strategy. For instance, the synthesis of novel azetidine-fused 1,4-diazepine derivatives has been achieved through an intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com Similarly, domino reactions, such as the aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides, provide an efficient one-step route to monocyclic 1,4-diazepinones under transition-metal-free conditions. rsc.org

Catalysis plays a crucial role in the efficient synthesis of 1,4-diazepanes and their derivatives. Various catalytic systems, including those based on transition metals and other types of catalysts, have been developed to promote the formation of the diazepine (B8756704) ring.

Palladium-catalyzed reactions are widely employed for the synthesis of benzodiazepine (B76468) derivatives. mdpi.com These methods include intramolecular Buchwald-Hartwig N-arylation and carboamination reactions. mdpi.com For example, substituted 1,4-benzodiazepines have been synthesized via a palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com This reaction proceeds through the formation of π-allylpalladium intermediates followed by intramolecular nucleophilic attack. mdpi.com

Heteropolyacids (HPAs) of the Keggin-type have been utilized as efficient and reusable catalysts for the synthesis of 1,4-diazepine derivatives from the reaction of ketimine intermediates with aldehydes. nih.gov The catalytic activity of these HPAs can be tuned by altering their composition, with H5PMo10V2O40 showing excellent performance. nih.gov Rhodium catalysts have been used in the multicomponent [5+2] cycloaddition reaction between pyridines and 1-sulfonyl-1,2,3-triazoles to generate biologically active 1,4-diazepine compounds. acs.org

Furthermore, a step- and atom-economical protocol for the synthesis of 1,4-diazepanes has been described using ceric ammonium nitrate (CAN) as a catalyst for the reaction of 1,2-diamines with alkyl 3-oxohex-5-enoates, although in some cases the reaction can proceed without a catalyst. acs.org

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Palladium | Pd(PPh3)4 | Intramolecular Cyclization | mdpi.com |

| Heteropolyacid | H5PMo10V2O40 | Condensation/Cyclization | nih.gov |

| Rhodium | Rh2(OAc)4 | [5+2] Cycloaddition | acs.org |

| Lewis Acid | Ceric Ammonium Nitrate (CAN) | Domino Reaction | acs.org |

The choice of starting materials is critical in directing the synthesis towards the desired 1,4-diazepane structure. Specific precursors have been identified that readily undergo cyclization to form the seven-membered ring.

N-propargylamines are versatile building blocks in organic synthesis and have been successfully employed in the synthesis of 1,4-diazepane cores. researchgate.netrsc.org These precursors are valuable due to their ability to participate in various cyclization reactions, leading to the formation of N-heterocycles with high atom economy and through shorter synthetic routes. rsc.orgrsc.org The mechanistic aspects of these transformations have been a subject of detailed investigation. rsc.org The use of N-propargylamines provides a direct and efficient pathway to the 1,4-diazepane ring system, making it an attractive strategy for the synthesis of these important compounds. researchgate.net

Phenolic β-diketones serve as valuable precursors for the synthesis of certain diazepine derivatives. mdpi.com A common synthetic route involves the initial conversion of phenolic β-diketones into flavones in an acidic medium. tubitak.gov.tr These flavone intermediates can then be treated with aqueous ethylenediamine or propylenediamine to yield the corresponding diazepine derivatives. mdpi.comtubitak.gov.tr This method has been utilized in the synthesis of 1,4-diazepine nucleosides, where the diazepine moiety is subsequently coupled with protected sugars. tubitak.gov.tr The β-diketone structure is a key functional group that allows for the construction of the fused heterocyclic system. nih.govmdpi.com

| Precursor | Intermediate | Final Product Type | Reference |

|---|---|---|---|

| N-Propargylamine | - | 1,4-Diazepane | researchgate.netrsc.org |

| Phenolic β-Diketone | Flavone | Diazepine Derivative | mdpi.comtubitak.gov.tr |

Utilization of Specific Precursors and Starting Materials

Reductive Alkylation Strategies

Reductive alkylation, also known as reductive amination, is a cornerstone method for forming carbon-nitrogen bonds and is widely applied in the synthesis of substituted 1,4-diazepanes. This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding amine without being isolated. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

One notable application involves the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines. nih.govroyalsocietypublishing.orgnih.gov In this multi-step, one-pot synthesis, 1,4-diazepane-6-amine (DAZA) first undergoes a condensation reaction with two equivalents of a 4-alkoxy-2-hydroxybenzaldehyde. nih.govroyalsocietypublishing.org The subsequent reductive amination with sodium borohydride can lead to mono-, di-, or the desired tri-alkylated products. nih.govroyalsocietypublishing.orgnih.gov Research has shown that the tri-alkylated compounds are formed through the direct reductive amination of the di-alkylated intermediates. nih.gov By repeatedly adding the aldehyde and the reducing agent, the reaction can be driven towards the preferential formation of the tri-substituted product. nih.gov

Another strategy employs the direct reductive amination of a diazepine intermediate to introduce substituents. For instance, after deprotecting a 1-Boc-4-aroyl-1,4-diazepane, the resulting secondary amine can be N-alkylated using an aldehyde, such as 2,4-dimethylbenzaldehyde, in the presence of NaCNBH₃ to yield the final product. nih.gov This method is also effective for the synthesis of 1-alkyl-substituted 1,2,4-triazepane-3-thiones/ones from their 1-unsubstituted precursors using an aldehyde and NaBH₃CN in the presence of acetic acid. mdpi.com

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 1,4-Diazepane-6-amine (DAZA) | 4-alkoxy-2-hydroxybenzaldehyde, NaBH₄ | N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines | nih.govroyalsocietypublishing.orgnih.gov |

| 1-Aroyl-1,4-diazepane | 2,4-dimethylbenzaldehyde, NaCNBH₃ | 1-(2,4-dimethylbenzyl)-4-aroyl-1,4-diazepane | nih.gov |

| 1-Unsubstituted-1,2,4-triazepane-3-thione | Aldehyde, NaBH₃CN, AcOH | 1-Alkyl-1,2,4-triazepane-3-thione | mdpi.com |

Synthesis of 1-Phenyl-1,4-diazepane Scaffolds and Analogs

The construction of the this compound core and its analogs requires methods for both introducing the key phenyl group at the N1 position and for diversifying the diazepane ring with various substituents.

The introduction of a phenyl group directly onto the N1 nitrogen of the 1,4-diazepane ring is a critical step in synthesizing the target compound. While direct N-arylation methods like the Buchwald-Hartwig amination are standard for such transformations, other strategies focus on building the ring with the N-phenyl group already incorporated or functionalizing the N1 position as part of a broader synthetic scheme.

Palladium-catalyzed reactions are powerful tools for constructing N-substituted benzodiazepine frameworks, which are structurally related to this compound. mdpi.com One such method involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com This reaction proceeds via π-allylpalladium intermediates that undergo intramolecular attack by an amide nitrogen to form the seven-membered ring. mdpi.com

Synthetic routes have also been developed to allow for diverse substitutions at the N1 position of diazepine analogs. In one approach to tetrahydro-1,4-benzodiazepine-3-ones, cyclization of an intermediate derived from N-allyl-(2-fluoro-5-nitro)benzylamine and an N-alkyl derivative of L-alanine proceeds in high yield, providing diversity at the N1 position from the choice of alanine derivative. researchgate.net Further functionalization can be achieved by modifying other parts of the molecule, followed by oxidative deallylation at the N4 position, which then allows for the introduction of new substituents. researchgate.net In the synthesis of sigma receptor ligands, commercially available 1-benzyl-1,4-diazepane is used as a starting point, where the N1 position is already occupied by a benzyl group, a close analog to a phenyl group. nih.gov

Functionalization of the carbon backbone of the diazepane ring is essential for creating a wide array of analogs with potentially diverse properties. Substituents can be introduced at positions C2, C3, C5, C6, and C7 through various synthetic routes.

The synthesis of substituted diazepanes often involves cyclization reactions that incorporate pre-functionalized building blocks. A domino process involving the in-situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates allows for a step- and atom-economical synthesis of 1,4-diazepanes. nih.gov

Alkylation of benzodiazepine enolates has been explored as a route to 3-substituted 1,4-benzodiazepin-2-ones. scielo.br This method allows for the preparation of various derivatives by reacting the enolate of a precursor benzodiazepine with different alkylating agents. scielo.br For example, using potassium tert-butoxide as a base at -78 °C, the enolate of a benzodiazepine can be alkylated with agents like 2-(bromomethyl)naphthalene in good yield. scielo.br Similarly, new diazonium salt derivatives have been prepared at the C3 position of 7-chloro-5-phenyl-1,3-dihydro-benzo[e] Current time information in Santa Cruz, CA, US.researchgate.net-diazepin-2-one. semanticscholar.org

Substitution at the C6 position has been demonstrated in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines, which starts from 1,4-diazepane-6-amine (DAZA), highlighting the use of a diazepane core already functionalized with an amine group at C6. nih.gov

| Position(s) | Substituent Type | Synthetic Strategy | Reference |

|---|---|---|---|

| C2, C7 | Aryl groups | Domino process (aza-Nazarov) | nih.gov |

| C3 | Alkyl, Arylmethyl groups | Enolate alkylation | scielo.br |

| C3 | Diazonium salts | Reaction with diazonium salts | semanticscholar.org |

| C6 | Amine | Use of pre-functionalized starting material (DAZA) | nih.gov |

Fusing a heterocyclic ring to the 1,4-diazepane scaffold generates novel tricyclic and polycyclic systems. These fused structures are of significant interest due to their diverse biological activities. ktu.edu

A general two-step approach has been developed for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones. ktu.edudntb.gov.ua This strategy begins with the N-alkylation of a heterocyclic carboxylate (e.g., from pyrazole or indole) with an oxirane-containing reagent like epichlorohydrin. ktu.edu The resulting intermediate is then treated with an amine (such as ammonia), which opens the oxirane ring and triggers a subsequent intramolecular cyclization to yield the fused diazepinone, such as tetrahydro-4H-pyrazolo[1,5-a] Current time information in Santa Cruz, CA, US.researchgate.netdiazepin-4-ones. ktu.edudntb.gov.ua

Another powerful method for creating fused systems is through intramolecular C-N bond coupling. A facile synthesis of azetidine-fused 1,4-benzodiazepines (1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] Current time information in Santa Cruz, CA, US.researchgate.netdiazepin-10(2H)-ones) has been achieved via a copper(I)/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov The resulting fused azetidine ring is strained and can be selectively opened by various nucleophiles (e.g., NaN₃, KCN, PhSNa) after N-methylation, providing a route to diverse 3-functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov

| Fused Heterocycle | Synthetic Strategy | Reference |

|---|---|---|

| Pyrazole, Indole, Benzimidazole | N-alkylation with oxirane followed by ring-opening/cyclization | ktu.edudntb.gov.ua |

| Azetidine | Intramolecular Cu-catalyzed C-N coupling | nih.gov |

Introduction of Diverse Substituents on the Diazepane Ring

Multi-component Reactions (MCRs) in 1,4-Diazepine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient and convergent approach to complex molecules like 1,4-diazepine derivatives. nih.gov These reactions are valuable for rapidly generating libraries of diverse compounds. nih.gov

Isocyanide-based MCRs, particularly the Ugi four-component reaction (Ugi-4CR), have proven to be a promising strategy for accessing the 1,4-benzodiazepine scaffold. researchgate.netnih.gov One successful approach is the Ugi-deprotection-cyclization (UDC) strategy. nih.gov In this sequence, an amine component (e.g., methyl anthranilate), an isocyanide, a protected amino-aldehyde (e.g., Boc-glycinal), and a carboxylic acid react in an Ugi-4CR. nih.gov The resulting adduct is then deprotected, and the newly freed amine undergoes an intramolecular condensation to form the seven-membered diazepine ring. nih.gov This method significantly improves the efficiency and diversity of benzodiazepine synthesis compared to traditional linear approaches. nih.gov

Another important MCR is the [5+2] cycloaddition. A novel catalytic multicomponent [5+2] cycloaddition has been developed for the synthesis of 1,4-diazepines using pyridines, 1-sulfonyl-1,2,3-triazoles, and activated alkynes. acs.orgnih.gov This reaction proceeds via the rhodium-catalyzed generation of stable azomethine ylides, which then undergo cycloaddition to form the diazepine ring. acs.orgnih.gov This represents the first example of a metal-catalyzed multicomponent [5+2] cycloaddition for this class of compounds. acs.org

| MCR Type | Key Reactants | Scaffold Produced | Reference |

|---|---|---|---|

| Ugi-4CR (UDC Strategy) | Amine, isocyanide, protected amino-aldehyde, carboxylic acid | 1,4-Benzodiazepines | nih.gov |

| Isocyanide-based MCR (IMCR) | 1,3-Diaminopropane, carbonyl compounds, isocyanide | 1,4-Diazepine-2-amines | researchgate.net |

| [5+2] Cycloaddition | Pyridines, 1-sulfonyl-1,2,3-triazoles, alkynes | 1,4-Diazepines | acs.orgnih.gov |

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by combining multiple reaction steps in a single flask without isolating intermediates. For the synthesis of 1,4-diazepine and its derivatives, one-pot condensation reactions are a common and effective approach.

A prevalent one-pot method for synthesizing the related 1,5-benzodiazepine core involves the condensation of o-phenylenediamines with carbonyl compounds. nih.gov This strategy can be adapted for 1,4-diazepanes. For instance, the reaction between ketimine intermediates and aldehydes in the presence of a catalyst provides a direct route to the diazepine ring. Heteropolyacids (HPAs) of the Keggin-type have been demonstrated to be highly efficient catalysts for this transformation, leading to high yields and short reaction times for a variety of substituted derivatives. nih.gov The catalytic activity of HPAs can be fine-tuned by altering their composition, which in turn affects reaction times and product yields. nih.gov

Another efficient one-pot, solvent-free approach for the synthesis of benzo[b]-1,4-diazepines utilizes sulfamic acid as a reusable catalyst. researchgate.net This method involves the condensation of α,β-unsaturated carbonyl compounds with o-phenylenediamine, providing excellent yields of the desired products. researchgate.net The operational simplicity and the ability to recycle the catalyst make this an environmentally benign and economically viable synthetic route. researchgate.net

A novel and efficient one-pot method for the synthesis of 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides has also been reported, employing a combination of molybdenyl acetylacetonate and copper(II) trifluoromethanesulfonate as catalysts. nih.gov While these examples focus on benzodiazepine derivatives, the fundamental principles of these one-pot strategies are applicable to the synthesis of this compound, for example, by reacting N-phenylethylenediamine with a suitable three-carbon synthon under similar catalytic conditions.

Table 1: Comparison of Catalysts in One-Pot Synthesis of 1,4-Diazepine Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| H₅PMo₁₀V₂O₄₀ | Ketimine intermediates and aldehydes | Ethanol (B145695) | Reflux | High | nih.gov |

| Sulfamic Acid | α,β-Unsaturated carbonyls and o-phenylenediamine | Solvent-free | 80 °C | Excellent | researchgate.net |

| MoO₂(acac)₂ / Cu(CF₃SO₃)₂ | o-Nitrobenzoic N-allylamides | Toluene | 110 °C | Moderate to High | nih.gov |

Microwave-Assisted Synthesis of Diazepane Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgabap.co.in This technology is particularly advantageous for the synthesis of heterocyclic compounds, including diazepine derivatives.

The application of microwave irradiation can significantly enhance the efficiency of reactions that typically require long reflux times. For example, in the synthesis of pyrazolone derivatives, a one-pot reaction under microwave irradiation and solvent-free conditions resulted in good to excellent yields (51–98%) in significantly reduced reaction times. nih.gov The efficiency of the reaction was found to be dependent on the microwave oven power, with optimal yields achieved at 420 W. nih.gov

Solvent-free, microwave-assisted approaches are also beneficial from a green chemistry perspective, as they reduce or eliminate the use of hazardous organic solvents. nih.gov This technique has been successfully applied to the ring-opening reactions of epoxides with imidazoles and pyrazoles, generating adducts with competitive yields in a fraction of the time required by traditional methods. nih.gov

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles have been applied to structurally similar scaffolds. For instance, the synthesis of traditional organic compounds has been shown to be drastically accelerated with improved yields under microwave irradiation compared to conventional heating. ajrconline.org These findings strongly suggest that microwave-assisted protocols could be effectively developed for the synthesis of this compound and its derivatives, offering a rapid and efficient alternative to conventional synthetic methods.

Table 2: Microwave-Assisted vs. Conventional Synthesis of a Representative Heterocycle

| Method | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | 10 min | High | ajrconline.org |

| Conventional Heating | 30 min | Moderate | ajrconline.org |

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The presence of stereocenters in many biologically active molecules necessitates the development of methods for their stereoselective synthesis or the resolution of racemic mixtures. For this compound derivatives, which can possess chirality, obtaining enantiomerically pure forms is crucial for understanding their pharmacological profiles.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool.

A notable approach for the synthesis of chiral 1,4-diazepanes is through enzymatic intramolecular asymmetric reductive amination. researchgate.net This biocatalytic method can produce both (R)- and (S)-enantiomers of substituted 1,4-diazepanes with high enantiomeric excess (93% to >99%). researchgate.net The use of enantiocomplementary imine reductases (IREDs) allows for selective access to either enantiomer from the corresponding aminoketone precursor. researchgate.net

Copper-catalyzed asymmetric intramolecular cyclization reactions have also proven effective for the synthesis of chiral seven-membered bridged biarylamines, which share structural similarities with certain diazepine derivatives. unizar.es These reactions can proceed with excellent diastereo- and enantioselectivities (>20:1 d.r., up to 99% ee), allowing for the construction of molecules with both central and axial chirality. unizar.es

Furthermore, rhodium-catalyzed asymmetric cross-coupling reactions have been employed in the synthesis of chiral nortropane derivatives, which proceeds via a kinetic resolution. chemrxiv.org This method allows for the isolation of enantiopure starting materials that can be further elaborated, demonstrating a powerful strategy for accessing enantiomerically enriched cyclic amines. chemrxiv.org While not directly applied to this compound, these catalytic asymmetric methods represent state-of-the-art approaches that could be adapted for its stereoselective synthesis.

Table 3: Enantioselectivity in Asymmetric Synthesis of Chiral Cyclic Amines

| Method | Catalyst/Enzyme | Substrate | Enantiomeric Excess (ee) | Reference |

| Enzymatic Reductive Amination | Imine Reductases (IREDs) | Aminoketones | 93 - >99% | researchgate.net |

| Copper-Catalyzed Cyclization | CuI/(Ph-BPE) | 2'-vinyl-biaryl-2-imines | up to 99% | unizar.es |

| Rhodium-Catalyzed Cross-Coupling | Rh-catalyst with chiral ligand | Racemic N-Boc-nortropane-derived allylic chloride | up to 94% | chemrxiv.org |

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is a widely used technique when asymmetric synthesis is not feasible or when both enantiomers are desired for biological evaluation.

One of the most common methods for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form diastereomers that can be separated by crystallization due to their different physical properties. mdpi.com For example, racemic 1,4-dihydropyridine derivatives have been successfully resolved using Cinchona alkaloids as resolving agents, achieving enantiomeric excesses of >99.5%. mdpi.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the separation of enantiomers. nih.govmdpi.com This method has been successfully applied to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates in the synthesis of opioid analgesics. nih.gov The choice of the chiral stationary phase, such as cellulose-based columns, can be critical for achieving good separation. nih.gov Similarly, the enantiomers of nitropropranolol derivatives have been separated with high purity (>98%) and enantiomeric excess (>98%) using chiral HPLC. mdpi.com

These established chiral resolution techniques, particularly diastereomeric salt formation and chiral HPLC, are directly applicable to the separation of enantiomers of this compound and its derivatives, providing a reliable means to obtain optically pure compounds.

Table 4: Chiral Resolution of Racemic Compounds by Different Techniques

| Compound Class | Resolution Method | Chiral Agent/Stationary Phase | Achieved Separation | Reference |

| 1,4-Dihydropyridines | Diastereomeric Salt Formation | Cinchona alkaloids | >99.5% ee | mdpi.com |

| 1,3-Dimethyl-4-phenylpiperidines | Chiral HPLC | Cellulose-based CSP | Baseline resolution | nih.gov |

| Nitropropranolol derivatives | Chiral HPLC | Kromasil 5-Amycoat | >98% ee | mdpi.com |

Iii. Chemical Reactivity and Transformations of 1 Phenyl 1,4 Diazepane

Reaction Characteristics of the 1,4-Diazepane Core

The 1,4-diazepane ring is a saturated heterocyclic system containing two nitrogen atoms at positions 1 and 4. researchgate.netchemisgroup.us In 1-phenyl-1,4-diazepane, the nitrogen at position 1 (N1) is a tertiary amine due to the phenyl group, while the nitrogen at position 4 (N4) is a secondary amine. This structural feature dictates the differential reactivity of the two nitrogen centers. The core is generally stable but susceptible to specific transformations, particularly at the nitrogen atoms.

The nitrogen atoms of the 1,4-diazepane ring possess lone pairs of electrons, making them effective nucleophiles. researchgate.net The N4 secondary amine is typically more nucleophilic and less sterically hindered than the N1 tertiary amine. Consequently, reactions with electrophiles often occur selectively at the N4 position. These nucleophilic substitution reactions are fundamental for the derivatization and functionalization of the diazepine (B8756704) scaffold. The nucleophilic character of the nitrogen atoms drives reactions such as alkylation and acylation, which are common strategies for introducing new functional groups onto the diazepine core. nih.gov

Oxidation: The tertiary nitrogen atoms in heterocyclic compounds can be oxidized to form N-oxides. organic-chemistry.org Reagents such as hydrogen peroxide (H₂O₂), sodium perborate, or sodium percarbonate are effective for the oxidation of tertiary amines to their corresponding N-oxides. organic-chemistry.org While specific studies on this compound are not detailed in the provided sources, it is chemically plausible that both the N1 and, after derivatization, the N4 nitrogen could undergo oxidation to form N-oxides under controlled conditions. Under harsh oxidative conditions using strong agents like potassium permanganate (KMnO₄), there is a potential for oxidative cleavage of the heterocyclic ring, a phenomenon observed in other complex heterocyclic systems. arkat-usa.org

Reduction: The this compound features a fully saturated diazepine ring. Saturated 1,4-diazepane derivatives are often the final products of syntheses that involve the reduction of unsaturated precursors, such as the catalytic hydrogenation of benzodiazepines. researchgate.netnih.gov The use of catalysts like Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C) under hydrogen atmosphere is a common method to produce the saturated diazepine core. researchgate.net The stability of this saturated ring means that it is generally resistant to further reduction under standard catalytic hydrogenation conditions. It has been noted in related benzodiazepine (B76468) structures that reduction of the diazepine ring can lead to a decrease in biological activity, highlighting the chemical and functional distinction of the saturated core. chemisgroup.us

The seven-membered 1,4-diazepane ring is generally stable; however, it can undergo ring-opening reactions under specific conditions, particularly when the ring is structurally strained or activated. nih.gov For instance, in fused heterocyclic systems where a diazepine ring is attached to a strained four-membered ring like azetidine, the molecule is prone to ring-opening. nih.gov

The process can be initiated by the acylation or alkylation of a ring nitrogen atom, which transforms it into a better leaving group. A subsequent intramolecular or intermolecular nucleophilic attack can then lead to the cleavage of a C-N bond, resulting in the opening of the diazepine ring. nih.govorganic-chemistry.org For example, treatment of azetidine-fused 1,4-diazepine derivatives with methyl chloroformate under reflux conditions leads to N-acylation followed by a ring-opening cascade to yield functionalized 1,4-benzodiazepine (B1214927) products. nih.govorganic-chemistry.org

Strategies for Aversion:

Avoiding Strained Systems: The inherent stability of the monocyclic 1,4-diazepane core means ring-opening is not a common reaction pathway unless significant ring strain is introduced, for example, through fusion with small rings.

Control of Reaction Conditions: Aversion of ring-opening can be achieved by carefully controlling reaction conditions. Avoiding the use of highly reactive acylating agents (e.g., methyl chloroformate) at elevated temperatures can prevent the activation of the nitrogen atoms that precedes ring cleavage. nih.gov

Choice of Reagents: Selecting milder reagents for derivatization and avoiding strong nucleophiles in combination with activating groups on the nitrogen can help maintain the integrity of the diazepine ring.

Derivatization Strategies for Functional Group Introduction

The presence of a reactive secondary amine (N-H) at the N4 position of this compound makes it an ideal substrate for a variety of derivatization reactions aimed at introducing new functional groups and building molecular complexity.

Acylation and alkylation are powerful methods for functionalizing the N4 position of the this compound ring. These reactions proceed via the nucleophilic attack of the N4 nitrogen on the electrophilic carbon of an acylating or alkylating agent.

Acylation involves the introduction of an acyl group (R-C=O) and is typically achieved by reacting the diazepine with acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. mdpi.com These reactions are fundamental in medicinal chemistry for synthesizing amide derivatives.

Alkylation introduces an alkyl group (R) and is commonly carried out using alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents. nih.gov These reactions are often performed in the presence of a weak base, such as potassium carbonate, to scavenge the acid formed during the reaction. scripps.edu In some cases, multiple alkylations can occur if both nitrogen atoms are available for reaction. scripps.edu

| Reaction Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide | Potassium carbonate (K₂CO₃), Acetone | N-Methylated diazepine | scripps.edu |

| Alkylation | Benzyl bromide | K₂CO₃, Acetone | N-Benzylated diazepine | scripps.edu |

| Alkylation | Allyl bromide | K₂CO₃, Acetone | N-Allylated diazepine | scripps.edu |

| Acylation | Acyl chlorides (e.g., Acetyl chloride) | Benzene (B151609) or Toluene | N-Acylated diazepine | mdpi.com |

| Acylation | Methyl chloroformate | Acetonitrile (CH₃CN), Reflux | N-Carbomethoxy diazepine (can lead to ring-opening) | nih.govorganic-chemistry.org |

Carboxamides: The synthesis of carboxamide derivatives is a specific and highly significant application of acylation. The compound N-phenyl-1,4-diazepane-1-carboxamide is a known derivative, confirming the feasibility of this transformation. arkat-usa.org Carboxamides are generally synthesized by reacting the N-H group of this compound with an appropriate acyl chloride, carboxylic acid (in the presence of a coupling agent), or an isocyanate (R-N=C=O). The reaction with an isocyanate directly yields a urea derivative, which is a type of carboxamide.

Carbothioamides: Analogous to carboxamide formation, carbothioamides (or thioureas) can be prepared to introduce a thiocarbonyl group (C=S). This is typically achieved by reacting the secondary amine of this compound with an isothiocyanate (R-N=C=S). Another route involves the reaction with thiosemicarbazide, which can be used to build more complex heterocyclic systems containing a carbothioamide fragment. These derivatives are of interest for their unique chemical properties and potential biological activities.

Coupling Reactions for Complex Molecule Assembly

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecular architectures, primarily through the strategic use of coupling reactions. These reactions are fundamental in forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, allowing for the elaboration of the core diazepane structure. Palladium-catalyzed cross-coupling reactions, in particular, are pivotal for the synthesis and functionalization of N-aryl diazepanes, including this compound itself.

The Buchwald-Hartwig amination is a premier method for the formation of the key C-N bond that defines this compound. wikipedia.orgyoutube.com This reaction involves the palladium-catalyzed coupling of an amine (1,4-diazepane) with an aryl halide (e.g., bromobenzene or iodobenzene). wikipedia.orgresearchgate.net The versatility of this method allows for the synthesis of a wide array of N-aryl diazepane derivatives by varying both the amine and the aryl halide coupling partners. researchgate.netorgsyn.org The development of specialized phosphine ligands has been crucial in expanding the scope and efficiency of this transformation, enabling couplings under milder conditions and with a broader range of functional groups. orgsyn.org

Beyond the initial synthesis of the N-phenyl bond, other coupling strategies are employed to assemble complex molecules incorporating the this compound moiety. Intramolecular C-N bond coupling, often catalyzed by copper or palladium, is used to construct fused ring systems, such as azetidine-fused 1,4-benzodiazepines. mdpi.com These fused structures can then undergo further transformations to create diverse functionalized benzodiazepine derivatives. mdpi.com

Multicomponent reactions (MCRs) offer an efficient pathway to complex diazepine-containing molecules in a single step. For instance, the Ugi four-component reaction (Ugi-4CR) can be used to build diverse 1,4-benzodiazepine scaffolds by combining an amine, a ketone, an isocyanide, and a carboxylic acid. nih.gov While not directly starting with this compound, these methods assemble the core ring and incorporate phenyl groups as part of the complex final product.

The table below summarizes key coupling reactions utilized in the assembly of molecules containing the N-aryl diazepine core.

| Coupling Reaction | Catalyst/Reagents | Coupling Partners | Purpose | Ref |

| Buchwald-Hartwig Amination | Pd(0) catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., BINAP, SPhos) and a base (e.g., Cs₂CO₃, K₃PO₄) | 1,4-diazepane + Aryl Halide/Triflate | Formation of the N-Aryl bond to synthesize this compound and derivatives. | wikipedia.orgresearchgate.netmdpi.com |

| Intramolecular C-N Coupling | CuI / N,N-dimethylglycine | 1-(2-bromobenzyl)azetidine-2-carboxamides | Construction of fused benzodiazepine ring systems. | mdpi.com |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd/CM-phos) and a base | Aryl Mesylate + Arylboronic Acid | Formation of C-C bonds for biaryl synthesis on a diazepine-related scaffold. | orgsyn.orgwikipedia.org |

| Ugi Four-Component Reaction | None (spontaneous) | Amine (e.g., methyl anthranilate), Isocyanide, Aldehyde, Carboxylic Acid | One-pot assembly of complex 1,4-benzodiazepine scaffolds. | nih.gov |

| Huisgen 1,3-Dipolar Cycloaddition | Not specified | N-propargylamines as building blocks | To obtain N-heterocycles containing the 1,4-diazepane moiety. | researchgate.net |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. Mechanistic studies, combining kinetic analysis, computational modeling, and intermediate characterization, have shed light on the key steps governing its formation and reactivity.

The formation of this compound via Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. youtube.com The mechanism involves three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (e.g., bromobenzene) bond, forming a Pd(II) complex. wikipedia.org

Amine Coordination and Deprotonation : The 1,4-diazepane coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination : The N-aryl bond is formed as the desired this compound product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.comwikipedia.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the synthesis of the broader 1,4-diazepine ring. These studies analyze the frontier orbitals and atomic charges to determine the most favorable reaction pathways. For example, the synthesis of diazepines from cetimine intermediates and aromatic aldehydes involves a nucleophilic attack from a nitrogen atom of the diamine precursor, followed by cyclization and transformation into the seven-membered ring. ijpcbs.com

Another key reaction of the diazepane scaffold is N-alkylation, often achieved through reductive amination. Mechanistic investigations of this process on related 1,4-diazepane-6-amine (DAZA) systems provide valuable insights. nih.govnih.gov The reaction of the diazepane's secondary amine with an aldehyde first forms a hemiaminal intermediate. nih.gov This is followed by the formation of an iminium ion, which is then reduced by a hydride source like sodium borohydride to yield the N-alkylated product. nih.gov Quantum chemical calculations have been used to determine the barrier heights for these steps, confirming that the reaction proceeds via an initial nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by H-transfer and reduction. nih.gov

The table below outlines the fundamental steps of these key mechanisms.

| Mechanism | Key Step | Description | Ref |

| Buchwald-Hartwig Amination (N-Arylation) | Oxidative Addition | Pd(0) inserts into the C-X bond of the aryl halide. | wikipedia.org |

| Amine Binding / Deprotonation | 1,4-diazepane coordinates to Pd(II), and a base removes a proton from the nitrogen. | mdpi.com | |

| Reductive Elimination | The C-N bond is formed, releasing this compound and regenerating Pd(0). | wikipedia.org | |

| Reductive Amination (N-Alkylation) | Nucleophilic Attack | The secondary amine of the diazepane ring attacks the carbonyl carbon of an aldehyde. | nih.gov |

| Iminium Ion Formation | A hemiaminal intermediate forms and subsequently loses water to generate an iminium ion. | nih.gov | |

| Hydride Reduction | A reducing agent (e.g., NaBH₄) delivers a hydride to the iminium carbon, forming the N-alkyl bond. | nih.govnih.gov | |

| Diazepine Ring Synthesis | Nucleophilic Attack | A nitrogen atom of a diamine precursor attacks a suitable electrophile. | ijpcbs.com |

| Cyclization / Transformation | An intermediate (e.g., a cetimine) reacts with an aldehyde, leading to the formation of the seven-membered diazepine ring. | ijpcbs.com |

Iv. Advanced Spectroscopic and Computational Analysis of 1 Phenyl 1,4 Diazepane

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy collectively provide a definitive structural fingerprint of 1-Phenyl-1,4-diazepane.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the diazepane ring.

Aromatic Region: The five protons of the monosubstituted phenyl ring would typically appear in the range of δ 6.8–7.4 ppm. The signal for the para-proton is expected around δ 6.8-7.0 ppm, while the ortho- and meta-protons would resonate at approximately δ 6.9-7.1 ppm and δ 7.2-7.4 ppm, respectively, often as complex multiplets.

Aliphatic Region: The diazepane ring protons would be found in the upfield region. The methylene protons adjacent to the phenyl-substituted nitrogen (N1) are expected to appear as a triplet around δ 3.2–3.5 ppm. The methylene protons adjacent to the secondary amine (N4) would likely resonate at a slightly higher field, around δ 2.9–3.2 ppm. The central methylene group (C6) protons are anticipated to appear as a quintet around δ 1.8–2.1 ppm. The N4-H proton would give a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Region: Six signals are expected for the phenyl group carbons. The ipso-carbon (C-N) would be the most downfield, around δ 148–152 ppm. The ortho-, meta-, and para-carbons would resonate in the δ 115–130 ppm range.

Aliphatic Region: The three distinct methylene carbons of the diazepane ring would appear in the δ 25–60 ppm region. The carbons adjacent to nitrogen (C2, C7, C3, C5) are expected between δ 45-60 ppm, while the central carbon (C6) would be the most upfield, likely around δ 25-30 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would confirm the coupling relationships between adjacent protons within the diazepane ring, while HSQC would correlate each proton signal to its directly attached carbon. HMBC experiments would reveal longer-range (2- and 3-bond) correlations, for instance, between the N1-adjacent methylene protons and the ipso-carbon of the phenyl ring, confirming the connectivity of the two moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl (ortho) | 6.9 – 7.1 (m) | ~118 – 122 |

| Phenyl (meta) | 7.2 – 7.4 (m) | ~129 – 131 |

| Phenyl (para) | 6.8 – 7.0 (m) | ~115 – 119 |

| Phenyl (ipso) | - | ~148 – 152 |

| Diazepane C2/C7-H₂ | 3.2 – 3.5 (t) | ~50 – 55 |

| Diazepane C3/C5-H₂ | 2.9 – 3.2 (t) | ~45 – 50 |

| Diazepane C6-H₂ | 1.8 – 2.1 (p) | ~25 – 30 |

| Diazepane N4-H | Variable (br s) | - |

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. The molecular formula of this compound is C₁₁H₁₆N₂ nih.gov, corresponding to a monoisotopic mass of 176.1313 Da nih.gov.

Ionization: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺•) would be observed at m/z 176. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be the base peak at m/z 177.

Fragmentation: The fragmentation pattern is dictated by the stability of the resulting ions. Key fragmentation pathways for N-phenyl cyclic amines typically involve cleavage of the heterocyclic ring nih.govresearchgate.netauburn.edu. For this compound, characteristic fragmentation would likely involve the loss of parts of the ethylenediamine bridge, leading to stable phenyl-containing fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. An exact mass measurement of the molecular ion provides unambiguous confirmation of the C₁₁H₁₆N₂ formula, distinguishing it from other compounds with the same nominal mass mdpi.com.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 177.1386 | Protonated molecular ion (ESI) |

| [M]⁺• | 176.1313 | Molecular ion (EI) |

| [M-C₂H₅N]⁺ | 132.0813 | Cleavage of the diazepane ring |

| [C₆H₅N]⁺• | 91.0548 | Phenyl-immonium type fragment |

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic bands.

N-H Stretch: A moderate, sharp band around 3300–3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N4-H).

C-H Stretches: Aromatic C-H stretching bands appear as a group of weak absorptions just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene groups of the diazepane ring are expected as stronger bands just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) acs.org.

C=C Stretches: Aromatic C=C ring stretching vibrations produce characteristic absorptions of variable intensity around 1600 cm⁻¹ and in the 1450–1500 cm⁻¹ region mdpi.comrjpbcs.com.

C-N Stretches: The C-N stretching vibrations for the aromatic and aliphatic amines are expected in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Aromatic Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the monosubstituted benzene (B151609) ring are highly characteristic, with strong bands expected near 750 cm⁻¹ and 690 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (secondary amine) | 3300 – 3400 | Medium, Sharp |

| Aromatic C-H stretch | 3010 – 3100 | Weak |

| Aliphatic C-H stretch | 2850 – 2960 | Medium to Strong |

| Aromatic C=C stretch | ~1600, ~1480 | Medium to Strong |

| Aromatic C-H o.o.p. bend | ~750, ~690 | Strong |

| Aliphatic C-N stretch | 1200 – 1350 | Medium |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the N-phenyl amine system.

The spectrum is expected to be dominated by π → π* transitions of the benzene ring, which are influenced by the nitrogen atom's lone pair acting as an auxochrome. Typically, two main absorption bands are observed for this type of system researchgate.netresearchgate.net:

An intense band (the E₂-band) at approximately 200–215 nm.

A less intense, broader band (the B-band) at around 240–260 nm. This band often shows fine structure in non-polar solvents.

The position and intensity of these bands can be sensitive to solvent polarity, a phenomenon known as solvatochromism.

Conformational Analysis and Structural Studies

The seven-membered 1,4-diazepane ring is not planar and possesses significant conformational flexibility researchgate.net. It can exist in several low-energy conformations, including chair, boat, and various twist-boat forms nih.gov. Computational modeling, alongside experimental techniques like NMR spectroscopy and X-ray crystallography, is used to determine the most stable conformations and the energy barriers between them nih.govnih.gov. For substituted 1,4-diazepanes, the nature and position of substituents play a crucial role in dictating the preferred conformation of the seven-membered ring nih.gov.

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the conformation of cyclic systems.

While a crystal structure for this compound is not found in the surveyed literature, studies on its derivatives provide significant insight into the likely solid-state conformations. For example, N,N'-disubstituted 1,4-diazepanes have been shown to adopt twist-boat conformations in the solid state to minimize steric interactions nih.gov. In another example, 1,4-ditosyl-1,4-diazepane shows a disordered conformation in its crystal structure nih.gov. The conformation of the diazepine (B8756704) ring in these structures is often described by puckering parameters and dihedral angles, which quantify the deviation from planarity. In the solid state, intermolecular forces such as hydrogen bonding (involving the N4-H group) and van der Waals interactions would play a significant role in stabilizing a particular conformation and influencing the crystal packing.

Table 4: Representative Crystallographic Data for a 1,4-Diazepane Derivative (1,4-Ditosyl-1,4-diazepane)

| Parameter | Value |

|---|---|

| Formula | C₁₉H₂₄N₂O₄S₂ |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 6.3407 (13) |

| b (Å) | 10.367 (2) |

| c (Å) | 30.516 (6) |

| V (ų) | 2005.9 (7) |

| Z | 4 |

Data sourced from a study on 1,4-ditosyl-1,4-diazepane nih.gov.

Solution-State Conformational Preferences

The conformational landscape of the 1,4-diazepane ring system in solution is complex, with the molecule existing as an equilibrium of multiple interconverting conformers. For N,N-disubstituted 1,4-diazepanes, studies combining NMR spectroscopy and molecular modeling have revealed a preference for a low-energy conformation characterized by a twist-boat ring structure. nih.gov This preference is often driven by specific intramolecular interactions. nih.govnih.gov

In the case of this compound, the seven-membered diazepine ring is flexible and can adopt several conformations in solution. The specific preference is influenced by factors such as the solvent and the steric and electronic effects of the phenyl substituent. High-field NMR spectroscopy, in conjunction with molecular mechanics calculations, is a powerful tool for elucidating these preferences. psu.edu For similar heterocyclic systems, NMR studies have been crucial in determining the dominant torsion angles and the orientation of substituents, which can be pseudo-equatorial or pseudo-axial. psu.edu The equilibrium between different conformers is typically rapid on the NMR timescale at room temperature, often resulting in averaged signals. Variable-temperature NMR studies can be employed to slow this interconversion, allowing for the observation and characterization of individual conformers.

Analysis of Ring Conformations (e.g., Twist-Chair Conformer)

The seven-membered 1,4-diazepane ring lacks the high symmetry of cyclohexane, leading to a greater number of possible low-energy conformations. The most commonly discussed conformations for seven-membered rings are the chair, boat, and twist-boat (or skew-boat) forms. libretexts.orgmasterorganicchemistry.com

Chair Conformation: Similar to cyclohexane, the diazepane ring can adopt a chair-like conformation. In some substituted 1,4-diazepan-5-ones, X-ray crystallography has confirmed the presence of a chair conformation in the solid state. iucr.orgnih.gov This conformation can exist in two interconvertible forms, and the substituent (the phenyl group in this case) can occupy either a pseudo-axial or a pseudo-equatorial position. The pseudo-equatorial position is generally favored to minimize steric strain. youtube.com

Boat and Twist-Boat Conformations: The boat conformation is typically a higher-energy state due to steric hindrance between "flagpole" positions and torsional strain from eclipsed bonds. libretexts.orgyoutube.com However, this strain can be alleviated by a slight twisting of the ring, leading to the more stable twist-boat conformation. masterorganicchemistry.com For certain N,N-disubstituted 1,4-diazepane derivatives, the twist-boat conformation has been identified as the unexpected low-energy conformer, stabilized by intramolecular π-stacking interactions. nih.gov

Twist-Chair Conformation: The twist-chair is another important conformer in the conformational space of seven-membered rings. It is often an energy minimum and part of the equilibrium in solution. The interconversion between chair and boat forms often proceeds through a twist-chair intermediate.

For this compound, the conformational equilibrium in solution is a dynamic interplay between these forms, with the twist-boat and chair conformers likely being the most significant contributors. The exact energy difference between these conformers is small, allowing the molecule to readily interconvert.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for investigating the structural and electronic properties of this compound. nih.gov These methods provide detailed insights into molecular geometries, conformational energies, and electronic characteristics that can be difficult to obtain experimentally. espublisher.comnih.gov Techniques such as Density Functional Theory (DFT) allow for the accurate prediction of molecular properties and reactivity. espublisher.com

Density Functional Theory (DFT) Studies and Quantum Chemical Calculations

Density Functional Theory (DFT) has become a standard method for quantum chemical calculations on molecules of the size and complexity of this compound and its derivatives. espublisher.comnih.gov DFT methods, such as the B3LYP functional, combined with appropriate basis sets (e.g., 6-31G** or 6-311G++(d,p)), provide a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties. espublisher.commdpi.com Such calculations are foundational for understanding the molecule's intrinsic characteristics. eurjchem.com

A primary step in computational analysis is geometry optimization, which involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. espublisher.com For this compound, this process would identify the most stable conformers (e.g., the lowest energy chair or twist-boat forms) and provide precise bond lengths, bond angles, and dihedral angles. mdpi.com The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. espublisher.com

Once the geometry is optimized, various electronic structure properties can be calculated. These properties include the distribution of electron density, the dipole moment, and the energies of the molecular orbitals, which are crucial for understanding the molecule's stability and reactivity. eurjchem.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive. DFT calculations are widely used to compute the energies of these frontier orbitals and the corresponding energy gap. iucr.orgnih.govespublisher.com

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Diazepine-Related Structures from DFT Calculations

| Compound Class | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| 1,5-Benzodiazepin-2-thione Derivative | -5.99 | -2.11 | 3.88 |

| 1,4-Diazepan-5-one Derivative | -6.41 | -0.73 | 5.68 |

| Benzodiazepine (B76468) Derivative (Clonazepam) | -7.13 | -2.15 | 4.98 |

| Benzodiazepine Derivative (Diazepam) | -6.72 | -1.96 | 4.76 |

Note: The values are illustrative and derived from DFT studies on structurally related compounds to indicate a typical range for this compound. nih.govnih.govespublisher.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its reactivity towards charged species. iucr.orgeurjchem.com

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen or oxygen. iucr.orgresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to heteroatoms. researchgate.neteurjchem.com

Green/Yellow: Regions of intermediate or near-zero potential. eurjchem.com

For this compound, an MEP map would likely show negative potential (red/yellow) around the two nitrogen atoms of the diazepine ring due to their lone pairs of electrons, identifying them as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the N-H proton, highlighting its acidic character. The phenyl ring would exhibit a mixed potential, with the π-system being a region of relatively negative potential.

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. In the study of this compound derivatives, MD simulations have been employed to validate docking poses and to understand the differential behaviors of ligands within a receptor's active site.

For instance, in a study of novel diazepane-based sigma receptor (σR) ligands, 250 ns of molecular dynamics simulations were conducted on ligand-receptor complexes in a water solvent. The stability of the simulations was assessed by monitoring key parameters over time. The root-mean-square deviation (RMSD) of the protein backbone and the ligand in the protein frame, the radius of gyration of the protein backbone, and the root-mean-square fluctuation (RMSF) of the protein backbone were analyzed. These analyses help to confirm that the ligand remains stably bound within the active site and to identify which parts of the protein are more flexible or rigid during the simulation.

The topologies for the simulations were constructed using tools like the ATB (Automated Topology Builder) and validated by comparing the molecular mechanics minimized structure with a semi-empirical minimized structure. A low RMSD value between these structures indicates a reliable starting conformation for the simulation. For example, RMSD values of 0.01007 nm and 0.0082 nm for different diazepane derivatives have been reported, confirming the validity of the initial models nih.gov.

Conformational searching is an essential precursor to molecular dynamics, aiming to identify the low-energy conformations of a flexible molecule like this compound. This can be achieved through various computational methods that explore the potential energy surface of the molecule by systematically or randomly changing its dihedral angles. The resulting low-energy conformers can then be used as starting points for more intensive computational studies like molecular docking and MD simulations.

Table 1: Parameters for Molecular Dynamics Simulations of Diazepane Derivatives

| Parameter | Value/Description | Reference |

| Simulation Time | 250 ns | nih.gov |

| Solvent | Water | nih.gov |

| Topology Builder | ATB | nih.gov |

| Validation Metric | RMSD between molecular mechanics and semi-empirical minimized structures | nih.gov |

| Example RMSD (Compound 2a) | 0.01007 nm | nih.gov |

| Example RMSD (Compound 2c) | 0.0082 nm | nih.gov |

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a this compound derivative, and its target receptor at the molecular level.

In the context of σ1 receptor ligands, molecular docking studies have been performed to gain insight into the binding modes of diazepane-based compounds. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for ligand binding and affinity. For example, docking of a benzofurane-substituted diazepane derivative (compound 2c) into the σ1R active site suggested that it penetrates deeper into the binding pocket compared to its monocyclic analogue. This deeper binding allows its benzene ring to interact with key amino acid residues like Trp164 and Phe133, with the bottom of the pocket defined by Tyr206. Furthermore, the formation of a hydrogen bond with Thr181 was also observed nih.gov.

These detailed interaction profiles derived from molecular docking are invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent, and selective ligands.

Table 2: Key Ligand-Receptor Interactions for a Diazepane Derivative (Compound 2c) at the σ1 Receptor

| Interacting Residue | Type of Interaction | Reference |

| Trp164 | Hydrophobic | nih.gov |

| Phe133 | Hydrophobic | nih.gov |

| Tyr206 | Hydrophobic (pocket floor) | nih.gov |

| Thr181 | Hydrogen Bond | nih.gov |

V. Advanced Applications of 1 Phenyl 1,4 Diazepane in Chemical and Biomedical Sciences

Medicinal Chemistry Applications and Privileged Scaffolds

The diazepine (B8756704) core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of numerous diazepine-containing compounds with a wide range of therapeutic applications. The introduction of a phenyl group at the N1 position of the 1,4-diazepane ring further enhances its potential by providing a site for functionalization and influencing its pharmacokinetic and pharmacodynamic properties.

The 1-phenyl-1,4-diazepane scaffold has been successfully employed as a core structure in the design of various bioactive compounds. Its flexible seven-membered ring allows for the adoption of multiple conformations, enabling it to interact with diverse biological targets.

One notable application is in the development of triple reuptake inhibitors (TRIs), which are a class of antidepressants that block the reuptake of serotonin (B10506), norepinephrine, and dopamine. A series of 1-aryl-1,4-diazepan-2-one derivatives were designed and synthesized, with the 1-phenyl-1,4-diazepan-2-one core serving as a key structural element. These compounds demonstrated potent inhibitory activity against all three monoamine transporters, with one of the derivatives, compound 23j-S , showing a balanced in vitro profile and significant antidepressant-like effects in animal models dntb.gov.ua. Oral administration of this compound led to increased levels of all three neurotransmitters in the prefrontal cortex of mice dntb.gov.ua.

Another area of investigation involves the development of inhibitors for amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. Researchers have designed and synthesized a library of (1,4-diazepan-1-yl)(phenyl)methanone derivatives. These compounds, which feature the this compound core, have shown moderate to good inhibition of Aβ42 aggregation and enhanced inhibition of Aβ40 aggregation nih.gov. The flexible 1,4-diazepane scaffold was chosen to target the different isoforms of amyloid-beta nih.gov.

Furthermore, derivatives of this compound have been explored as potential anticancer agents. For instance, some novel 1,4-diazepine derivatives have exhibited significant antitumor activity against various human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma nih.govrsc.org.

The this compound scaffold serves as an excellent template for the design and synthesis of novel pharmacophores. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The ability to modify the phenyl ring and other positions of the diazepane ring allows for the creation of a diverse library of compounds with tailored biological activities.

In the development of triple reuptake inhibitors, the 1-aryl-1,4-diazepan-2-one core was designed based on the structures of known monoamine reuptake inhibitors dntb.gov.ua. The synthesis of these compounds involved a multi-step process to construct the diazepan-2-one ring and introduce the desired aryl substituents.

Similarly, in the design of amyloid-beta aggregation inhibitors, the (1,4-diazepan-1-yl)(phenyl)methanone scaffold was functionalized with various groups on the phenyl ring. These modifications were intended to incorporate known Aβ inhibition pharmacophores and antioxidant moieties to study their effect on aggregation inhibition nih.gov. The synthesis was achieved by coupling acid chlorides or carboxylic acids with the secondary amine of the diazepane ring nih.gov.

The synthesis of sigma receptor (σR) ligands has also utilized the 1,4-diazepane scaffold. A series of diazepane-containing derivatives were synthesized through a conformational expansion approach from previously developed piperidine-based compounds. This involved replacing the piperidine core with the more flexible diazepane ring and introducing various aromatic and heterocyclic fragments to the amide carbonyl group nih.gov.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights for optimizing their therapeutic potential.

In the context of triple reuptake inhibitors based on the 1-aryl-1,4-diazepan-2-one scaffold, SAR studies revealed that the nature and position of substituents on the aryl ring significantly impact the inhibitory potency and selectivity for the serotonin, norepinephrine, and dopamine transporters dntb.gov.ua.

For the (1,4-diazepan-1-yl)(phenyl)methanone derivatives designed as Aβ aggregation inhibitors, SAR studies showed that different functional groups at the para-position of the phenyl ring led to varying degrees of inhibition for Aβ42 and Aβ40 aggregation nih.gov. The inclusion of known Aβ inhibition pharmacophores and antioxidant moieties at the 3 and 4-positions of the phenyl ring was also investigated to understand their impact on inhibitory activity nih.gov.